molecular formula C19H21FN4 B5988937 N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5988937
M. Wt: 324.4 g/mol
InChI Key: INDNKTRXQUYXNL-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a sophisticated pyrazolo[1,5-a]pyrimidine derivative designed for research in targeted therapeutic discovery. This compound is of significant interest in infectious disease and oncology research, primarily for its potential as a potent inhibitor of mycobacterial ATP synthase, a key target for combating Mycobacterium tuberculosis . Structural-activity relationship (SAR) studies highlight that the presence of a 3-(4-fluorophenyl) group is a critical structural feature associated with potent in vitro anti-tubercular activity, demonstrating low MIC90 values and favorable microsomal stability profiles . The N-cyclopentyl amine moiety at the 7-position contributes to optimal binding interactions and pharmacokinetic properties. Beyond infectious disease, the pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in oncology, functioning as a potent protein kinase inhibitor (PKI) . Researchers are exploring these compounds for targeted cancer therapy, as they can act as ATP-competitive inhibitors for kinases like EGFR, B-Raf, and MEK, which are frequently disrupted in cancers such as non-small cell lung cancer and melanoma . The rigidity and planar nature of the fused bicyclic system allows for diverse interactions with enzymatic targets, making this compound a valuable chemical tool for probing kinase function and signaling pathways in cellular models . This compound is offered For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4/c1-12-11-17(22-16-5-3-4-6-16)24-19(21-12)18(13(2)23-24)14-7-9-15(20)10-8-14/h7-11,16,22H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDNKTRXQUYXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring or the pyrazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halides, boronic acids, and other nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazolopyrimidine core.

Scientific Research Applications

N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Anti-Mycobacterial Pyrazolopyrimidines

Several pyrazolopyrimidine derivatives with substitutions at the 3-, 5-, and 7-positions have been synthesized and evaluated for anti-Mycobacterium tuberculosis activity (Table 1). Key findings include:

Table 1. Anti-mycobacterial activity of selected pyrazolopyrimidines

Compound ID 3-Substituent 5-Substituent 7-Amine Substituent MIC (μg/mL) Reference
32 4-Fluorophenyl 4-Fluorophenyl Pyridin-2-ylmethyl 0.5–2.0
33 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl 0.25–1.0
47 4-Fluorophenyl Phenyl (6-Methylpyridin-2-yl)methyl 0.12–0.5
48 4-Fluorophenyl Phenyl (6-Methoxypyridin-2-yl)methyl 0.06–0.25
  • Structural Trends :

    • 5-Substituent Impact : The 5-position tolerates diverse aryl groups (e.g., 4-fluorophenyl, p-tolyl, phenyl). Electron-donating groups like p-tolyl (compound 33) enhance activity compared to electron-withdrawing 4-fluorophenyl (compound 32), suggesting hydrophobic interactions dominate .
    • 7-Amine Modifications : Pyridin-2-ylmethyl derivatives (compounds 32–35) show moderate activity, while introducing methoxy or methyl groups on the pyridine ring (compounds 47–48) improves potency, likely due to enhanced solubility or target affinity .
  • Comparison with Target Compound: The cyclopentylamine group in the target compound replaces the pyridin-2-ylmethyl moiety. Cyclopentyl’s bulkier, non-aromatic nature may reduce steric hindrance or improve metabolic stability compared to heteroaromatic amines .

CRF1 Receptor Antagonists

Pyrazolopyrimidines with modifications at the 2- and 5-positions have been developed as corticotropin-releasing factor type 1 (CRF1) receptor antagonists:

Key Examples :

  • MPZP : N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MIC for CRF1 inhibition: <10 nM) .
  • DMP904 : N-(1-ethylpropyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine .
  • Structural Insights: The 3-(4-methoxy-2-methylphenyl) group in MPZP is critical for CRF1 binding, while the N,N-bis(2-methoxyethyl) amine enhances CNS penetration. Comparison with Target Compound: The target compound’s 3-(4-fluorophenyl) group replaces MPZP’s methoxy-substituted phenyl.

Substituent Variations in Related Compounds

Other analogs highlight the impact of substituent diversity:

  • N-sec-Butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine :

    • Chlorine at the 3-position and sec-butylamine at the 7-position demonstrate how halogen and branched alkyl groups influence bioavailability .
  • 3-(4-Fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine: A shorter alkyl chain (propyl vs.
  • 5-tert-Butyl-3-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidin-7-amine :

    • The tert-butyl group at the 5-position enhances hydrophobicity, which may improve membrane permeability .

Biological Activity

N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered interest due to their potential therapeutic applications, particularly in the treatment of various diseases, including viral infections and cancer. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19FN4C_{18}H_{19}FN_{4}, with a molecular weight of 314.36 g/mol. The structure features a pyrazolo-pyrimidine core with a cyclopentyl group and a fluorophenyl substituent, which may influence its pharmacological properties.

Research indicates that compounds in this class can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, they may act as inhibitors or modulators of key enzymes implicated in disease processes.

Biological Activity Overview

This compound has shown promising biological activities:

  • Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties against certain viral strains. It is suggested that it may inhibit viral replication through interference with viral enzymes or cellular pathways essential for viral life cycles .
  • Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism may involve the activation of caspases or modulation of signaling pathways related to cell survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Efficacy : A study reported that this compound significantly reduced viral loads in infected cell cultures when administered at varying concentrations. The effective concentration (EC50) was determined to be approximately 10 µM .
  • Cytotoxicity in Cancer Cells : Another research effort evaluated the cytotoxic effects on different cancer cell lines (e.g., breast and lung cancer). The compound exhibited a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 25 µM across various cell types .
  • Mechanistic Studies : Further investigations into its mechanism revealed that this compound modulates the expression of genes involved in apoptosis and proliferation, indicating its potential as a therapeutic agent .

Data Table: Biological Activity Summary

Biological ActivityObservationsEC50/IC50 Values
AntiviralSignificant reduction in viral load10 µM
Cytotoxicity (Cancer)Dose-dependent decrease in cell viability15 - 25 µM
Mechanistic InsightsModulation of apoptosis-related genesNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of substituted hydrazines with β-diketones or β-ketoesters to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2 : Functionalization at position 7 via nucleophilic substitution or Buchwald-Hartwig amination using cyclopentylamine .
  • Optimization : Key parameters include solvent polarity (e.g., DMF for solubility), temperature (60–100°C for cyclization), and catalysts (e.g., Pd(OAc)₂ for cross-coupling) .
    • Yield Enhancement : Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 12–24 hours) and improves purity (>90% by HPLC) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 2.2–2.5 ppm for methyl groups, δ 7.1–7.4 ppm for fluorophenyl protons) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazolo-pyrimidine core geometry) .
  • LC-MS : Monitor reaction intermediates and final purity (e.g., m/z 306.4 [M+H]⁺) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC against Mycobacterium tuberculosis H37Rv) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or bacterial enzymes (e.g., enoyl-ACP reductase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • SAR Design :

  • Substituent Variation : Replace the 4-fluorophenyl group with chloro-, methoxy-, or trifluoromethyl analogs to assess electronic effects .
  • Core Modifications : Introduce heteroatoms (e.g., sulfur at position 2) or expand the pyrimidine ring .
    • Data Interpretation : Correlate logP (lipophilicity) with cellular uptake using HPLC-derived partition coefficients .

Q. What strategies resolve contradictions in reported inhibitory effects across different biological models?

  • Case Example : Discrepancies in Mycobacterium tuberculosis growth inhibition (e.g., MIC ranging from 0.5–5 µM) may arise from:

  • Strain Variability : Test clinical vs. lab-adapted strains .
  • Assay Conditions : Adjust pH (6.8 vs. 7.4) or serum protein content .
    • Validation : Reproduce assays with standardized protocols (CLSI guidelines) and include positive controls (e.g., isoniazid) .

Q. How can computational modeling predict binding modes and pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with CRF1 receptors or bacterial targets (PDB: 4K5Y) .
  • ADMET Prediction : SwissADME for bioavailability radar (e.g., TPSA < 90 Ų for blood-brain barrier penetration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.